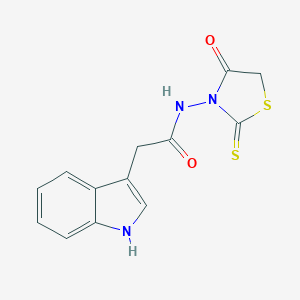
N-(4-Oxo-2-thioxothiazolidin-3-yl)-1H-indole-3-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodanine itself is a five-membered heterocyclic molecule containing a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon . The indolylacetylamino group adds an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Méthodes De Préparation
The synthesis of N-(4-Oxo-2-thioxothiazolidin-3-yl)-1H-indole-3-acetamide typically involves the reaction of rhodanine with indolylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-(4-Oxo-2-thioxothiazolidin-3-yl)-1H-indole-3-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety, where nucleophiles like amines or thiols replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired reaction pathway and product formation.
Applications De Recherche Scientifique
N-(4-Oxo-2-thioxothiazolidin-3-yl)-1H-indole-3-acetamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-Oxo-2-thioxothiazolidin-3-yl)-1H-indole-3-acetamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity . This inhibition disrupts the enzyme’s role in maintaining pH balance and ion transport, leading to therapeutic effects in conditions like glaucoma and cancer .
Comparaison Avec Des Composés Similaires
N-(4-Oxo-2-thioxothiazolidin-3-yl)-1H-indole-3-acetamide can be compared with other rhodanine derivatives and indole-containing compounds:
Rhodanine-3-acetic acid: Similar in structure but lacks the indole moiety, making it less versatile in biological applications.
Indole-3-acetic acid: A plant hormone with different biological roles, primarily in plant growth regulation.
Rhodanine-3-propionic acid: Another rhodanine derivative with different side chains, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its combined structural features of rhodanine and indole, providing a broad spectrum of chemical reactivity and biological activity .
Propriétés
Numéro CAS |
1438-20-6 |
|---|---|
Formule moléculaire |
C13H11N3O2S2 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
2-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |
InChI |
InChI=1S/C13H11N3O2S2/c17-11(15-16-12(18)7-20-13(16)19)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,14H,5,7H2,(H,15,17) |
Clé InChI |
USWJQWKLIJDQOY-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)S1)NC(=O)CC2=CNC3=CC=CC=C32 |
SMILES canonique |
C1C(=O)N(C(=S)S1)NC(=O)CC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















